1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

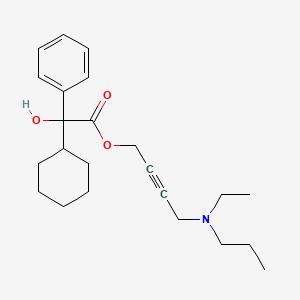

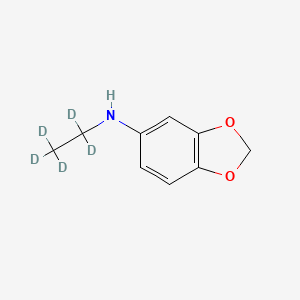

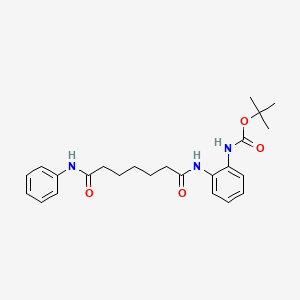

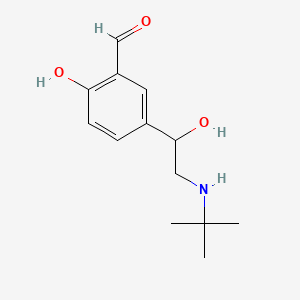

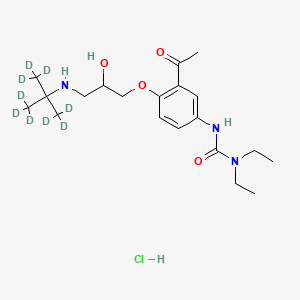

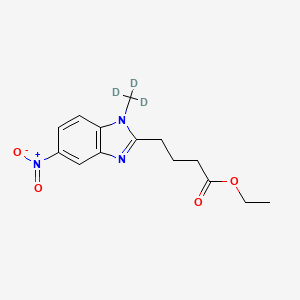

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 is the labelled analogue of 1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester . It is an intermediate of Bendamustine . The compound has a molecular formula of C14H14D3N3O4 and a molecular weight of 294.32 .

Synthesis Analysis

The usual synthesis method involves first reacting ethyl 4-amino-1-methyl-1H-benzimidazole-2-butyrate with nitric acid and sulfuric acid to produce 5-nitro-1-methyl-1H-benzimidazole-2-butyric acid. This is then reacted with cyanoacetate to produce the target compound . Another method involves hydrogenation in a reaction kettle .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a nitro group at the 5-position and a methyl group at the 1-position . The benzimidazole ring is further substituted at the 2-position with a butanoic acid ethyl ester group .Chemical Reactions Analysis

As an intermediate, this compound is used in the synthesis of Bendamustine . The synthesis involves reactions with nitric acid, sulfuric acid, and cyanoacetate . It can also undergo hydrogenation .Physical And Chemical Properties Analysis

This compound appears as a light brown solid . It is soluble in Chloroform, Dichloromethane, Dimethylformamide, and Methanol . The unlabelled compound has a melting point of about 140-142°C .Mecanismo De Acción

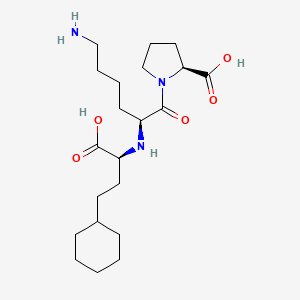

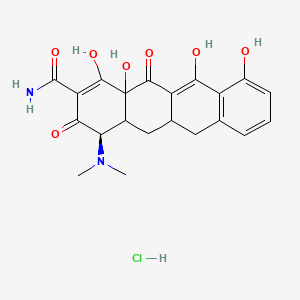

While the specific mechanism of action of this compound is not mentioned in the search results, it is known that it is an intermediate of Bendamustine . Bendamustine belongs to the family of alkylating agents and is used for the treatment of chronic lymphocytic leukemia and lymphomas . As an alkylating agent, it causes intra-strand and inter-strand cross-links between DNA bases .

Propiedades

IUPAC Name |

ethyl 4-[5-nitro-1-(trideuteriomethyl)benzimidazol-2-yl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c1-3-21-14(18)6-4-5-13-15-11-9-10(17(19)20)7-8-12(11)16(13)2/h7-9H,3-6H2,1-2H3/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVBGSJZBDBEIF-BMSJAHLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CCCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-nitro-1H-benzimidazole-2-butanoic Acid Ethyl Ester-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.